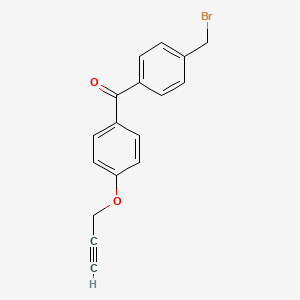

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

描述

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a bifunctional aromatic ketone featuring two distinct substituents:

- 4-(Bromomethyl)phenyl group: The bromomethyl (–CH2Br) moiety is a reactive alkylating agent, enabling nucleophilic substitution (e.g., SN2 reactions) or cross-coupling chemistry.

- 4-(Prop-2-yn-1-yloxy)phenyl group: The propargyl ether (–O–C≡CH) provides a handle for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or alkyne-specific transformations.

This compound’s dual functionality makes it valuable in medicinal chemistry, materials science, and as a synthetic intermediate. Its structure is characterized by a central benzophenone core, with substituents influencing electronic properties (e.g., electron-withdrawing ketone) and reactivity.

属性

分子式 |

C17H13BrO2 |

|---|---|

分子量 |

329.2 g/mol |

IUPAC 名称 |

[4-(bromomethyl)phenyl]-(4-prop-2-ynoxyphenyl)methanone |

InChI |

InChI=1S/C17H13BrO2/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10H,11-12H2 |

InChI 键 |

WZAMAERFZALJSY-UHFFFAOYSA-N |

规范 SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr |

产品来源 |

United States |

准备方法

合成路线和反应条件: (4-(溴甲基)苯基)(4-(丙-2-炔-1-氧基)苯基)甲酮的合成通常涉及4-(溴甲基)二苯甲酮与4-(丙-2-炔-1

生物活性

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bromomethyl group and a prop-2-yn-1-yloxy moiety, which contribute to its reactivity and interaction with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 335.21 g/mol. The presence of bromine enhances its electrophilic character, making it suitable for various chemical reactions, including nucleophilic substitutions.

| Property | Value |

|---|---|

| Molecular Formula | C17H15BrO2 |

| Molecular Weight | 335.21 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(C1=CC=C(OCC#C)C=C1)C2=CC=C(CBr)C=C2 |

The mechanism of action of this compound primarily involves its ability to undergo photoaffinity labeling. Upon exposure to UV light, the benzophenone moiety in the compound generates a reactive triplet state, allowing it to form covalent bonds with nearby biomolecules, such as proteins and nucleic acids. This property is leveraged in chemical biology for studying protein interactions and cellular processes.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

A study evaluating the antimicrobial properties of brominated phenyl compounds found that those with a bromomethyl substituent demonstrated significant activity against various bacterial strains. The presence of the bromine atom likely enhances the lipophilicity and membrane permeability of the compound, allowing it to penetrate bacterial cells more effectively.

Antifungal Activity

The antifungal activity of related compounds has been documented in literature. For instance, compounds containing similar structural motifs have shown potent inhibitory effects against fungi such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties

Research into the anticancer potential of phenyl ketones suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to form covalent bonds with cellular targets can lead to apoptosis in cancer cells. Studies using similar derivatives have reported IC50 values indicating effective inhibition of cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of brominated phenyl ketones, including derivatives similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : In another study focusing on antifungal agents, derivatives were tested against Fusarium oxysporum, showing promising results with MIC values as low as 6.25 µg/mL for certain compounds . This suggests that structural modifications can significantly enhance antifungal potency.

- Anticancer Research : A recent investigation into the cytotoxic effects of phenyl ketones on breast cancer cell lines revealed that certain derivatives led to a decrease in cell viability by over 70% at concentrations below 20 µM . This highlights the potential application of this compound in cancer therapeutics.

科学研究应用

Chemical Synthesis

1. Chemical Probe Synthesis

One of the primary applications of this compound is in the synthesis of chemical probes. The compound features a light-activated benzophenone , an alkyne tag , and a bromine synthetic handle , making it versatile for various synthetic pathways. These functionalities allow researchers to utilize it in photochemical reactions, where light can be used to activate specific reactions, facilitating the study of biological processes at the molecular level .

2. Trifunctional Building Block

As a trifunctional building block, this compound serves as an essential intermediate in the development of more complex molecules. Its structure allows for further modifications that can lead to the synthesis of novel compounds with potential applications in drug discovery and materials science .

Case Study 1: Synthesis of Novel Inhibitors

A study explored the synthesis of novel bromodomain inhibitors using compounds with similar structures to this compound. The research highlighted how modifications at key positions could enhance potency and selectivity against specific targets, which is crucial for developing effective cancer therapies .

Case Study 2: Antifungal Screening

Another research effort focused on screening compounds with similar frameworks against common fungal pathogens. The results indicated that structural variations significantly impacted antifungal efficacy, suggesting that this compound could be optimized to improve its biological activity .

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Phenyl Rings

| Compound Name | Substituent 1 | Substituent 2 | Key Features | Reference |

|---|---|---|---|---|

| Target Compound | –CH2Br (4-position) | –O–C≡CH (4-position) | Alkylation and click chemistry sites | - |

| N-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonamide | –CH2NH2 (4-position) | –O–C≡CH (4-position) | Aminomethyl enables sulfonamide formation; used in SuFEx chemistry | |

| (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone | –OH (4-position) | –O–C≡CH (4-position) | Hydroxyl group allows hydrogen bonding or etherification | |

| 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethanone | Acetyl (–COCH3) | –O–C≡CH (4-position) | Smaller ketone group; reduced steric hindrance | |

| (4'-Bromobiphenyl-4-yl)(phenyl)methanone | –Br (4’-position, biphenyl) | Phenyl ketone | Bromine as a halogen substituent; biphenyl enhances conjugation |

Key Insights :

- Reactivity : The bromomethyl group in the target compound distinguishes it from analogues with –NH2 (amine reactivity) or –OH (acidic proton).

- Applications : Propargyl ethers are common in click chemistry, while bromomethyl groups facilitate alkylation (e.g., in sulfonamide synthesis, as in ).

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with amines, thiols, or other nucleophiles. For example:

- In , the aminomethyl analogue reacts with sulfamoyl fluoride to form sulfonamide 17 (95% yield).

- In -bromomethylbenzenesulfonyl chloride reacts with amines to form sulfonamide electrophiles.

Comparison : The target compound’s –CH2Br is less reactive than sulfonyl chlorides but more versatile than simple aryl bromides (e.g., in biphenyl systems).

Click Chemistry

The propargyl ether group enables azide-alkyne cycloaddition. Analogues like 1-[4-(prop-2-yn-1-yloxy)phenyl]ethanone () share this trait but lack the bromomethyl functionality.

Physical and Spectroscopic Properties

- Molecular Weight: The bromomethyl and propargyl groups increase molecular weight (~375–400 g/mol) compared to simpler analogues (e.g., 1-[4-(prop-2-yn-1-yloxy)phenyl]ethanone: ~174 g/mol).

- Solubility : Propargyl ethers enhance solubility in polar aprotic solvents (e.g., THF, acetonitrile). Bromine’s hydrophobicity may reduce aqueous solubility.

- Spectroscopy :

- ¹H NMR : Propargyl protons resonate at δ ~2.5–3.0 ppm (triplet for ≡C–H).

- ¹³C NMR : Ketone carbonyl at ~195–205 ppm; propargyl carbons at ~75–85 ppm.

Challenges and Stability

- Bromomethyl Stability : Susceptible to hydrolysis under basic or aqueous conditions. Storage recommendations: inert atmosphere, desiccated, low temperature.

- Propargyl Ether Stability : May polymerize under acidic conditions or in the presence of metal catalysts.

常见问题

Basic Questions

Q. What are the key considerations for optimizing the synthesis of (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. Critical parameters include:

- Catalyst selection : Use Lewis acids like AlCl₃ for acylation (e.g., as in benzophenone derivatives) .

- Solvent choice : Nitrobenzene is effective for stabilizing intermediates but requires careful removal via steam distillation .

- Temperature control : Maintain 80–90°C during reflux to avoid side reactions .

- Purification : Recrystallization from ethanol or ether-sodium hydroxide extraction removes unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers focus on?

- Methodological Answer :

- Infrared (IR) spectroscopy : Identify the carbonyl (C=O) stretch near 1670–1700 cm⁻¹ and alkyne (C≡C) stretch at ~2100–2260 cm⁻¹ .

- NMR :

- ¹H NMR : Bromomethyl (-CH₂Br) protons appear as a singlet near δ 4.3–4.5 ppm; propargyloxy protons show splitting patterns typical of alkynes .

- ¹³C NMR : Carbonyl carbons resonate at δ 190–200 ppm .

- X-ray crystallography : Resolve molecular geometry and confirm substituent positions (e.g., torsional angles between phenyl rings) .

Q. What are the common impurities or byproducts observed during synthesis, and how can they be identified and mitigated?

- Methodological Answer :

- Impurities : Unreacted benzoyl chloride, over-acylated products, or hydrolysis byproducts (e.g., phenolic derivatives).

- Detection : Use thin-layer chromatography (TLC) with UV visualization or HPLC with reverse-phase columns .

- Mitigation : Optimize stoichiometry (e.g., excess AlCl₃ for complete acylation) and employ gradient recrystallization .

Advanced Questions

Q. How does the bromomethyl substituent influence reactivity in nucleophilic substitution compared to other leaving groups?

- Methodological Answer :

- Leaving group ability : Bromine’s high electronegativity and polarizability make it superior to -Cl or -I in SN₂ reactions under mild conditions (e.g., room temperature in DMF) .

- Experimental validation : Monitor substitution kinetics via ¹H NMR by tracking the disappearance of the -CH₂Br signal .

- Comparative studies : Replace -Br with -OMs or -OTs to assess rate differences in cross-coupling reactions .

Q. What strategies enable the alkyne group’s use in click chemistry for chemical probe synthesis?

- Methodological Answer :

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : React with azide-functionalized biomolecules (e.g., peptides) in aqueous buffer (pH 7–8) with CuSO₄/ascorbate .

- Photocrosslinking : Utilize the benzophenone moiety for UV-induced covalent binding to target proteins (λ = 365 nm) .

- Validation : Confirm probe conjugation via MALDI-TOF MS or fluorescence tagging .

Q. How can computational methods predict reactivity and stability under experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on crystallization behavior .

- Degradation modeling : Assess thermal stability by simulating bond dissociation energies (e.g., C-Br vs. C-O bonds) .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how can they be addressed?

- Methodological Answer :

- Challenges : Low solubility in polar solvents and conformational flexibility due to the propargyloxy group.

- Optimization :

- Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation .

- Temperature : Crystallize at −20°C to reduce thermal motion .

- Seeding : Introduce microcrystals to induce nucleation in supersaturated solutions .

Q. How does the carbonyl group’s electronic environment affect interactions with biological targets?

- Methodological Answer :

- QSAR studies : Correlate electron-withdrawing substituents (e.g., -Br) with enhanced binding to hydrophobic enzyme pockets (e.g., antifungal targets) .

- Electrostatic potential maps : Identify regions of high electron density (carbonyl oxygen) for hydrogen bonding with biological macromolecules .

- Biological assays : Test derivatives with modified substituents to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。